molecular formula C9H22BF4P B1366406 Di-tert-butyl(methyl)phosphonium tetrafluoroborate CAS No. 479094-62-7

Di-tert-butyl(methyl)phosphonium tetrafluoroborate

Cat. No.: B1366406
CAS No.: 479094-62-7
M. Wt: 248.05 g/mol
InChI Key: BRDLRXCAHKUWJS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a phosphonium salt with the molecular formula C9H22BF4P. It is commonly used as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The compound is known for its stability and effectiveness in facilitating various chemical transformations.

Mechanism of Action

Preparation Methods

The synthesis of di-tert-butyl(methyl)phosphonium tetrafluoroborate typically involves the reaction of di-tert-butylmethylphosphine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Di-tert-butyl(methyl)phosphonium tetrafluoroborate undergoes several types of chemical reactions, including:

Scientific Research Applications

Di-tert-butyl(methyl)phosphonium tetrafluoroborate has several scientific research applications:

Comparison with Similar Compounds

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is unique in its stability and effectiveness as a reagent in organic synthesis. Similar compounds include:

These compounds share similar chemical properties but may differ in their reactivity and specific applications.

Properties

IUPAC Name

ditert-butyl(methyl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLRXCAHKUWJS-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-30-3, 479094-62-7
Record name Di-tert-butyl(methyl)phosphonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Di-tert-butyl(methyl)phosphonium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the role of Di-tert-butyl(methyl)phosphonium tetrafluoroborate in palladium-catalyzed reactions?

A1: this compound serves as a precursor for ligands in palladium-catalyzed cross-coupling reactions []. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, widely used in organic synthesis and pharmaceutical development.

Q2: How does this compound contribute to the synthesis of benzo-bis-thiadiazoles?

A2: Research has shown that this compound, in conjunction with palladium acetate, facilitates the direct C–H arylation of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) with various bromo(iodo)arenes and -thiophenes []. This method provides a selective route to synthesize both 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles, valuable compounds for materials science applications.

Q3: Can this compound impact the crystallization process in perovskite solar cell fabrication?

A3: Yes, recent studies have demonstrated that this compound can be utilized to control the crystallization of FAPbI3-based perovskites in solar cells []. By forming a low-solubility complex with PbI2, it acts as a seed during the solvent-evaporation process, leading to improved film quality and enhanced device efficiency. This "heterogeneous seeding-induced crystallization" approach highlights the versatility of this compound in materials science beyond its traditional role in catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.